molecular formula C10H19N5O B13527927 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide

Cat. No.: B13527927
M. Wt: 225.29 g/mol
InChI Key: UIQMLAVXKBRRFN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Alkylation: The triazole ring is then alkylated with a suitable alkyl halide to introduce the dimethyl groups at positions 3 and 5.

    Amidation: The resulting triazole derivative is reacted with an appropriate amine (ethylamine) to form the final butanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring or the butanamide moiety.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different nucleophiles replacing the ethylamino group.

Scientific Research Applications

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its triazole moiety, which is known for its bioactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanamide: Similar structure with a methylamino group instead of an ethylamino group.

    4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)butanamide: Similar structure with a propylamino group instead of an ethylamino group.

    4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(butylamino)butanamide: Similar structure with a butylamino group instead of an ethylamino group.

Uniqueness

The uniqueness of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide lies in its specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the ethylamino group may confer distinct properties compared to its analogs with different alkyl groups.

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide

InChI

InChI=1S/C10H19N5O/c1-4-12-9(10(11)16)5-6-15-8(3)13-7(2)14-15/h9,12H,4-6H2,1-3H3,(H2,11,16)

InChI Key

UIQMLAVXKBRRFN-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C(=NC(=N1)C)C)C(=O)N

Origin of Product

United States

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